molecular formula C17H30O B14627478 2,6-Dicyclohexyloxane CAS No. 57094-08-3

2,6-Dicyclohexyloxane

Cat. No.: B14627478
CAS No.: 57094-08-3
M. Wt: 250.4 g/mol
InChI Key: WWJIEUAGVXLSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dicyclohexyloxane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two cyclohexyl groups attached to an oxane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dicyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylmagnesium bromide with oxalyl chloride, followed by cyclization to form the oxane ring. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dicyclohexyloxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane.

Scientific Research Applications

2,6-Dicyclohexyloxane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the conformational analysis of cycloalkanes and their derivatives.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dicyclohexyloxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its application, such as its role in catalysis or as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cycloalkane with a single ring structure.

    2,6-Dimethylcyclohexane: Similar in structure but with methyl groups instead of cyclohexyl groups.

    Cyclohexanol: Contains a hydroxyl group, making it an alcohol derivative of cyclohexane.

Uniqueness

2,6-Dicyclohexyloxane is unique due to its dual cyclohexyl groups attached to an oxane ring, which imparts distinct chemical and physical properties. This structure allows for unique interactions in chemical reactions and applications, distinguishing it from simpler cycloalkanes and their derivatives.

Properties

CAS No.

57094-08-3

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2,6-dicyclohexyloxane

InChI

InChI=1S/C17H30O/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15/h14-17H,1-13H2

InChI Key

WWJIEUAGVXLSBO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCCC(O2)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.